molecular formula C14H23N3O2S B13874984 tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate

Cat. No.: B13874984
M. Wt: 297.42 g/mol
InChI Key: GPUHGCAQUAHEGK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate: is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Thiazole Substitution: The thiazole moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiazole derivative.

    Carbamate Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The carbamate group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • tert-Butyl N-(piperidin-4-yl)carbamate
  • tert-Butyl N-[1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ylcarbamate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Comparison:

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H23N3O2S/c1-14(2,3)19-13(18)16-11-4-6-17(7-5-11)8-12-9-20-10-15-12/h9-11H,4-8H2,1-3H3,(H,16,18)

InChI Key

GPUHGCAQUAHEGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CSC=N2

Origin of Product

United States

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